molecular formula C14H13NO5S B2800661 3-[(Benzyloxy)sulfamoyl]benzoic acid CAS No. 790725-76-7

3-[(Benzyloxy)sulfamoyl]benzoic acid

Cat. No.: B2800661
CAS No.: 790725-76-7
M. Wt: 307.32
InChI Key: WEBVGKZVLZQEJS-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H13NO5S It is characterized by the presence of a benzyloxy group attached to a sulfamoyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with benzyloxy and sulfamoyl groups. One common method includes the use of benzyloxybenzene and sulfamoyl chloride under specific reaction conditions to achieve the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-[(Benzyloxy)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and sulfamoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Phenylmethoxy)sulfamoyl]benzoic acid
  • 3-[(Methoxy)sulfamoyl]benzoic acid
  • 3-[(Ethoxy)sulfamoyl]benzoic acid

Uniqueness

3-[(Benzyloxy)sulfamoyl]benzoic acid is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. This compound’s structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(phenylmethoxysulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c16-14(17)12-7-4-8-13(9-12)21(18,19)15-20-10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVGKZVLZQEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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